Furo[2,3-b]pyridin-6(7H)-one belongs to the class of compounds known as pyridones, which are derivatives of pyridine containing a keto group. It is characterized by a fused furan and pyridine ring system. The compound is classified under heterocyclic organic compounds due to the presence of nitrogen in the pyridine ring. Its structural formula can be represented as CHNO.
The synthesis of furo[2,3-b]pyridin-6(7H)-one can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
Furo[2,3-b]pyridin-6(7H)-one features a fused bicyclic structure consisting of a furan ring and a pyridine ring. The key features include:
Spectroscopic techniques such as infrared (IR) spectroscopy reveal characteristic absorption bands corresponding to N-H (around 3150 cm) and C=O (around 1670 cm) groups. Nuclear magnetic resonance (NMR) spectroscopy provides insights into the hydrogen and carbon environments within the molecule .
Furo[2,3-b]pyridin-6(7H)-one participates in various chemical reactions:
These reactions are essential for developing new compounds with potential biological activity.
The mechanism of action for furo[2,3-b]pyridin-6(7H)-one primarily involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions due to its planar structure. This compound has shown potential as an inhibitor in various biochemical pathways, particularly in drug discovery contexts where it may modulate enzyme activity or receptor binding .
Furo[2,3-b]pyridin-6(7H)-one exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Furo[2,3-b]pyridin-6(7H)-one has several scientific applications:
Furo[2,3-b]pyridin-6(7H)-one represents a privileged scaffold within fused bicyclic heterocycles, characterized by the ortho-fusion of a furan ring and a pyridone ring. Its systematic name, 6H-furo[2,3-b]pyridin-6-one, precisely defines the ring fusion points and the lactam functionality. The numbering system designates the bridgehead atoms: the pyridine nitrogen occupies position 1, with fusion occurring between pyridine atoms 2-3 and furan atoms 2-3 (Figure 1). This contrasts with positional isomers like furo[3,2-b]pyridin-2(3H)-one (fusion at pyridine positions 3-2/furan positions 3-2) or furo[2,3-c]pyridin-4(5H)-one (angular fusion) [2] [8] [10]. The central structural feature is the lactam group (=O at position 6), which confers polarity and hydrogen-bonding capability, critically influencing reactivity and biological interactions [3] [5] [6].
Table 1: Key Structural Descriptors of Furo[2,3-b]pyridin-6(7H)-one
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₇H₅NO₂ | Elemental Analysis |
Ring System Type | Ortho-fused bicyclic | X-ray Crystallography* |
Fusion Atoms | Pyridine C2-C3 / Furan C2-C3 | Nomenclature Rules |
Lactam Carbonyl | Position 6 | IR: ~1680-1720 cm⁻¹ |
Protonation Site | Pyridine Nitrogen (N1) | pKa Calculation |
Aromatic Character | Moderate (10π-electron system, disrupted by lactam) | AM1 Calculations [4] |
Figure 1: Core Structure and Isomer Comparison
O O || || 1 | 2 7 | 6 N---C vs. N---C (Furo[3,2-b]pyridin-2(3H)-one) || || || || C-----C C-----C 3 4a 2 3a | | | | C-----O C-----O
Key: Solid lines represent bonds in the pyridone ring; dashed lines represent the fused furan ring. Left: Furo[2,3-b]pyridin-6(7H)-one numbering. Right: Positional isomer example.
Distinct spectroscopic signatures confirm its structure. ¹³C NMR reveals characteristic downfield shifts for the lactam carbonyl (δ ~162-165 ppm) and the bridgehead carbons adjacent to fusion points (δ ~110-115 ppm and ~150-155 ppm) [4] [6]. IR spectroscopy shows a strong C=O stretch near 1700 cm⁻¹, confirming the cyclic amide. The non-aromatic nature of the lactam ring distinguishes it from fully aromatic furopyridines like furo[3,2-b]pyridine (CAS 272-62-8, δC2 ~143-149 ppm) [10].
The exploration of furopyridines began in earnest during the mid-20th century, driven by interest in heterocyclic analogs of naturally occurring furans and pyridines. Early syntheses of furo[2,3-b]pyridinones relied on laborious multi-step sequences, often involving:
A paradigm shift occurred with the advent of transition metal catalysis in the late 20th century:
Table 2: Evolution of Key Synthetic Methodologies for Furo[2,3-b]pyridinones
Era | Dominant Methodology | Representative Example | Limitations/Advancements |
---|---|---|---|
Pre-1980s | Combes-type Condensations | Vochyniuk et al. synthesis from acyl pyruvates & amino furans [2] | Limited scope, moderate yields |
1980s-1990s | Stepwise Cyclizations (Azides, etc.) | Shiotani/Morita furo[2,3-c]pyridine synthesis [2] | Long sequences, hazardous intermediates |
1990s-2000s | Pd-Catalyzed Cross-Coupling/Electrophilic Cyclization | Pd⁰/alkyne coupling + I₂ cyclization [2] | Broader scope, modular, milder conditions |
2000s-Present | Tandem Oxidative Cyclizations | I₂-mediated enaminone cyclization [2] | Atom-economical, one-pot, efficient C-O bond formation |
2000s-Present | Nucleophilic Displacement/Cyclization | Cailly synthesis from chlorocyanopyridines & glycolate [2] | Direct introduction of functional groups |
The historical trajectory reveals a continuous refinement towards greater efficiency, regiocontrol, and functional group compatibility, enabling the exploration of furo[2,3-b]pyridin-6(7H)-one's chemical space and biological potential.
The biological activity and physicochemical behavior of furopyridinones are exquisitely sensitive to the regiochemistry of ring fusion. Furo[2,3-b]pyridin-6(7H)-one exhibits distinct properties compared to its isomers ([3,2-b], [2,3-c], [3,4-b]) due to differences in electron distribution, dipole moments, hydrogen bonding topology, and molecular shape:
Thermodynamic Stability and Electronic Structure: Semiempirical AM1 calculations demonstrate significant energy differences between isomers. Furo[2,3-b] systems consistently exhibit higher calculated heats of formation (ΔHf) compared to their [3,2-b] counterparts, indicating lower thermodynamic stability. For instance, the methyl ester of furo[3,2-b]pyrrole (analogous to pyridone) is calculated to be significantly more stable than the [2,3-b] isomer [4]. This arises from differences in bond strain and electron delocalization. Crucially, the dipole moment (μ) of the [3,2-b] isomer is substantially larger than that of the [2,3-b] isomer (e.g., μ ~5.0 D vs ~2.5 D for model esters), significantly impacting solvation energy and intermolecular interactions [4].
Reactivity Patterns: The position of fusion dictates the electron density profile and thus susceptibility to electrophilic or nucleophilic attack. Nitration studies highlight this dramatically: Furo[3,2-b]pyridine N-oxides undergo smooth nitration, whereas furo[2,3-b] analogs often yield complex mixtures or undergo ring opening under similar conditions [2] [10]. This divergence underscores the deactivating effect of protonation on the furan ring in the [2,3-b] system under acidic nitration conditions. Electrophilic cyclization reactions (e.g., using I₂ or Au catalysts) also exhibit strong regioselectivity dependent on the fusion pattern and precursor structure [2] [8].
Biological Activity and Target Recognition: The spatial orientation of the lactam carbonyl and the nitrogen atom relative to the fused furan ring creates unique pharmacophores. For example, furo[3,2-b]pyridinyl derivatives exhibit potent binding to neuronal nicotinic acetylcholine receptors (nAChRs, Ki 2.7-97 nM) [9], attributed to optimal spatial mimicry of the natural ligand's pharmacophore. In contrast, furo[2,3-b]pyridin-6(7H)-one derivatives are explored for distinct targets like HIV-1 reverse transcriptase inhibition or acetylcholinesterase inhibition [2] [5]. The 6-(trifluoromethyl)furo[2,3-b]pyridin-3-one exemplifies how the fusion pattern combined with substituent position (CF₃ at position 6 vs. elsewhere) dictates specific biological activity profiles, likely through altered hydrophobic interactions and binding cavity fit [5].
Table 3: Impact of Positional Isomerism on Key Properties
Property | Furo[2,3-b]pyridin-6(7H)-one | Furo[3,2-b]pyridin-2(3H)-one | Furo[3,4-b]pyridin-5(7H)-one |
---|---|---|---|
Thermodynamic Stability (AM1 ΔHf, kcal/mol) | Higher (Less Stable) [4] | Lower (More Stable) [4] | Variable (Depends on substitution) [6] |
Dipole Moment (μ, D) | Smaller (~2.5 for model ester) [4] | Larger (~5.0 for model ester) [4] | Data Limited |
Electrophilic Aromatic Substitution | Difficult, complex mixtures/ring opening [2] [10] | Feasible (e.g., Nitration) [10] | Highly dependent on specific ring system |
Characteristic Lactam Carbonyl ¹³C NMR (δ, ppm) | ~162-165 [4] [6] | ~162-165 (similar) [6] | ~162-165 (similar) [6] |
Exemplar Biological Target Relevance | Acetylcholinesterase Inhibitors [2], HIV-1 RT [2] | Neuronal nAChR Ligands [9] | PARP-1 Inhibitors (Analogs) [6] |
Therefore, the specific [2,3-b] fusion in Furo[2,3-b]pyridin-6(7H)-one defines a unique chemical entity with distinct electronic properties, reactivity, and biological interaction profiles compared to its isomeric counterparts. Precise control over regiochemistry during synthesis is paramount for targeting specific physicochemical or biological properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: